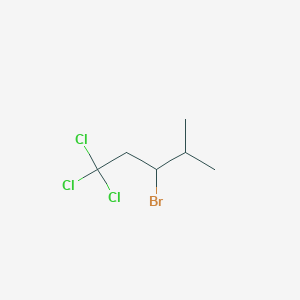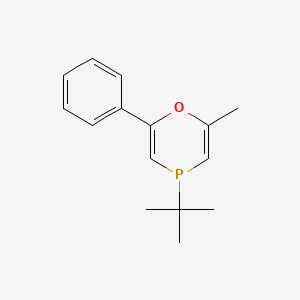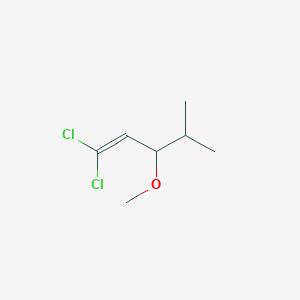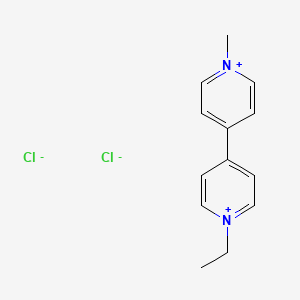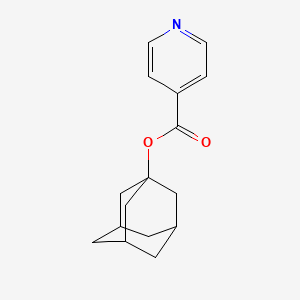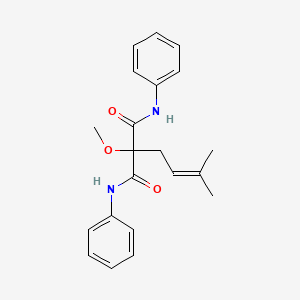
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methylbutenyl group, and two phenyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the Propanediamide Backbone: This can be achieved by reacting a suitable diamine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylbutenyl Group: This can be done through alkylation reactions using suitable alkylating agents.
Addition of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide: Unique due to its specific substitution pattern and potential biological activity.
N,N-Diphenylpropanediamide: Lacks the methoxy and methylbutenyl groups, resulting in different chemical properties and reactivity.
2-Methoxy-N,N-diphenylacetamide: Similar methoxy and phenyl groups but differs in the backbone structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
65811-35-0 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-methoxy-2-(3-methylbut-2-enyl)-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C21H24N2O3/c1-16(2)14-15-21(26-3,19(24)22-17-10-6-4-7-11-17)20(25)23-18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
FZEDTAMZJYWGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


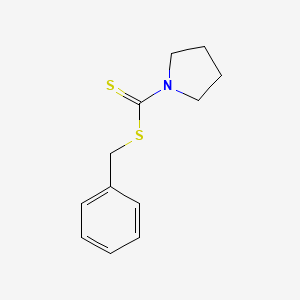
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
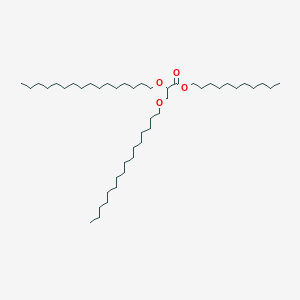
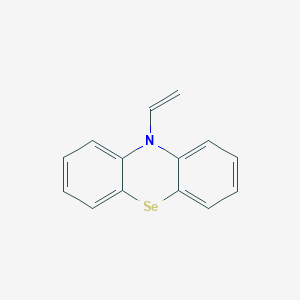
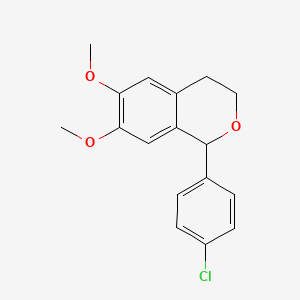
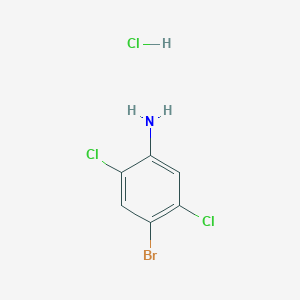
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
